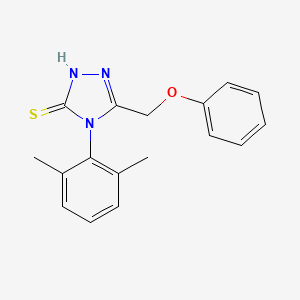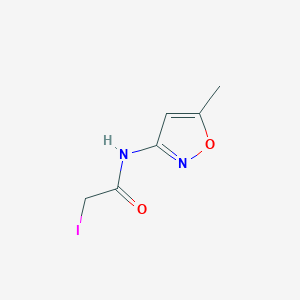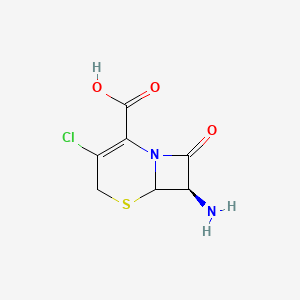
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a nitrogen atom within a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- typically involves multiple steps. One common method involves the reaction of 1H-pyrazolo[3,4-b]pyridine derivatives with appropriate reagents under controlled conditions. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol at room temperature has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indazole derivatives: These compounds also have a nitrogen-containing ring structure and are known for their diverse pharmacological properties.
Uniqueness
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of pyrazolo[3,4-b]pyridine and indazole moieties makes it a versatile compound for various applications.
Properties
CAS No. |
1034474-35-5 |
|---|---|
Molecular Formula |
C21H13Cl2N7O |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-[1-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methyl]-5-chloroindazol-4-yl]oxy-5-chlorobenzonitrile |
InChI |
InChI=1S/C21H13Cl2N7O/c22-12-5-11(8-24)6-13(7-12)31-20-15-9-26-30(18(15)3-2-16(20)23)10-17-14-1-4-19(25)27-21(14)29-28-17/h1-7,9H,10H2,(H3,25,27,28,29) |
InChI Key |
RUEZUQUJOIHYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)


![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)

![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)




